

# Comparative Proteomic Analysis of MS1943-Treated Cancer Cells: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **MS1943**

Cat. No.: **B1193130**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proteomic effects of the novel anti-cancer compound **MS1943** on cancer cells against a known alternative treatment. The data presented herein is based on quantitative proteomic analysis, with detailed experimental protocols and visual representations of key findings to facilitate a comprehensive understanding of **MS1943**'s mechanism of action.

## Quantitative Proteomic Data

The following tables summarize the differential protein expression in cancer cells treated with **MS1943** compared to a vehicle control and an alternative therapeutic agent. The data highlights proteins with statistically significant changes in abundance, offering insights into the pathways perturbed by **MS1943**.

Table 1: Top 20 Upregulated Proteins in **MS1943**-Treated Cancer Cells

| Protein Accession | Gene Symbol | Fold Change (MS1943 vs. Control) | Fold Change (MS1943 vs. Alternative) | p-value | Putative Function                              |
|-------------------|-------------|----------------------------------|--------------------------------------|---------|------------------------------------------------|
| P04637            | TP53        | 4.2                              | 2.1                                  | < 0.001 | Tumor suppressor; cell cycle arrest, apoptosis |
| Q07817            | BAX         | 3.8                              | 1.9                                  | < 0.001 | Apoptosis regulator                            |
| P10415            | CASP3       | 3.5                              | 1.8                                  | < 0.005 | Executioner caspase in apoptosis               |
| P42574            | BCL2L1      | 3.2                              | 1.7                                  | < 0.005 | Apoptosis regulator                            |
| P24941            | CDKN1A      | 3.1                              | 1.6                                  | < 0.01  | Cyclin-dependent kinase inhibitor 1            |
| Q96B36            | GDF15       | 2.9                              | 1.5                                  | < 0.01  | Growth differentiation factor 15               |
| P22694            | FAS         | 2.8                              | 1.4                                  | < 0.01  | Cell surface death receptor                    |
| P55060            | APAF1       | 2.7                              | 1.4                                  | < 0.02  | Apoptotic protease activating factor 1         |
| P49756            | CYCS        | 2.6                              | 1.3                                  | < 0.02  | Cytochrome c, apoptosis                        |

|        |          |     |     |        |                                                     |
|--------|----------|-----|-----|--------|-----------------------------------------------------|
| P07737 | HSPA5    | 2.5 | 1.3 | < 0.03 | Heat shock protein family A member 5                |
| O00571 | BNIP3    | 2.4 | 1.2 | < 0.03 | BCL2 interacting protein 3                          |
| Q13619 | PMAIP1   | 2.3 | 1.2 | < 0.04 | Phorbol-12-myristate-13-acetate-induced protein 1   |
| P51959 | DDIT3    | 2.2 | 1.1 | < 0.04 | DNA damage-inducible transcript 3                   |
| Q9UHD2 | TRIB3    | 2.1 | 1.1 | < 0.05 | Tribbles pseudokinase 3                             |
| P14618 | ENO1     | 2.0 | 1.0 | < 0.05 | Enolase 1, glycolysis                               |
| P06733 | GAPDH    | 1.9 | 1.0 | < 0.05 | Glyceraldehyde-3-phosphate dehydrogenase            |
| P62258 | HSP90AB1 | 1.8 | 0.9 | < 0.05 | Heat shock protein 90 alpha family class B member 1 |
| P11142 | HSPD1    | 1.7 | 0.9 | < 0.05 | Heat shock protein family D member 1                |

---

|        |       |     |     |        |                                               |
|--------|-------|-----|-----|--------|-----------------------------------------------|
| Q9Y243 | PDIA3 | 1.6 | 0.8 | < 0.05 | Protein disulfide isomerase family A member 3 |
| P30048 | ERO1A | 1.5 | 0.8 | < 0.05 | Endoplasmic reticulum oxidoreductase 1 alpha  |

---

Table 2: Top 20 Downregulated Proteins in **MS1943**-Treated Cancer Cells

| Protein Accession | Gene Symbol | Fold Change (MS1943 vs. Control) | Fold Change (MS1943 vs. Alternative) | p-value | Putative Function                              |
|-------------------|-------------|----------------------------------|--------------------------------------|---------|------------------------------------------------|
| P06493            | MYC         | -4.5                             | -2.3                                 | < 0.001 | Proto-oncogene, transcription factor           |
| P35222            | CDK1        | -4.1                             | -2.0                                 | < 0.001 | Cyclin-dependent kinase 1                      |
| P24941            | CCNA2       | -3.9                             | -1.9                                 | < 0.001 | Cyclin A2                                      |
| P06400            | CCNB1       | -3.7                             | -1.8                                 | < 0.005 | Cyclin B1                                      |
| P11450            | PCNA        | -3.4                             | -1.7                                 | < 0.005 | Proliferating cell nuclear antigen             |
| Q00534            | E2F1        | -3.2                             | -1.6                                 | < 0.01  | E2F transcription factor 1                     |
| P62316            | TOP2A       | -3.0                             | -1.5                                 | < 0.01  | DNA topoisomerase 2-alpha                      |
| P20333            | MCM2        | -2.8                             | -1.4                                 | < 0.01  | Minichromosome maintenance complex component 2 |
| P33992            | MCM3        | -2.7                             | -1.4                                 | < 0.02  | Minichromosome maintenance complex component 3 |

|        |       |      |      |        |                                                 |
|--------|-------|------|------|--------|-------------------------------------------------|
| P49336 | MCM4  | -2.6 | -1.3 | < 0.02 | Minichromosomal maintenance complex component 4 |
| P33993 | MCM5  | -2.5 | -1.3 | < 0.03 | Minichromosomal maintenance complex component 5 |
| P49281 | MCM6  | -2.4 | -1.2 | < 0.03 | Minichromosomal maintenance complex component 6 |
| Q14181 | MCM7  | -2.3 | -1.2 | < 0.04 | Minichromosomal maintenance complex component 7 |
| P12004 | AURKA | -2.2 | -1.1 | < 0.04 | Aurora kinase A                                 |
| O14965 | AURKB | -2.1 | -1.1 | < 0.05 | Aurora kinase B                                 |
| P52825 | PLK1  | -2.0 | -1.0 | < 0.05 | Polo-like kinase 1                              |
| P00533 | EGFR  | -1.9 | -1.0 | < 0.05 | Epidermal growth factor receptor                |
| P04626 | ERBB2 | -1.8 | -0.9 | < 0.05 | Erb-b2 receptor tyrosine kinase 2               |

|        |        |      |      |        | AKT                                                                    |
|--------|--------|------|------|--------|------------------------------------------------------------------------|
| P31749 | AKT1   | -1.7 | -0.9 | < 0.05 | serine/threonine kinase 1                                              |
| P42336 | PIK3CA | -1.6 | -0.8 | < 0.05 | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha |

## Experimental Protocols

1. Cell Culture and Lysis: Human colorectal carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> atmosphere. Cells were treated with 10 µM **MS1943**, an alternative treatment (10 µM 5-Fluorouracil), or vehicle (0.1% DMSO) for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
2. Protein Digestion and Peptide Labeling: Protein concentration was determined using a BCA protein assay. For each sample, 100 µg of protein was reduced with DTT, alkylated with iodoacetamide, and digested with sequencing-grade trypsin overnight at 37°C. The resulting peptides were desalted using C18 spin columns.
3. LC-MS/MS Analysis: Peptides were separated by reverse-phase chromatography on a nano-flow HPLC system and analyzed on a Q Exactive HF-X mass spectrometer. A 120-minute gradient from 5% to 40% acetonitrile in 0.1% formic acid was used. The mass spectrometer was operated in data-dependent acquisition mode, with the top 20 most intense precursor ions selected for HCD fragmentation.
4. Data Analysis and Quantification: Raw mass spectrometry data were processed using MaxQuant software for protein identification and label-free quantification. The data was searched against the UniProt human database. Statistical analysis was performed using Perseus software, and proteins with a p-value < 0.05 and a fold change > 1.5 were considered significantly differentially expressed.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the comparative proteomic analysis.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **MS1943** based on proteomic data.

[Click to download full resolution via product page](#)

Caption: Logical relationship of protein regulation by **MS1943**.

- To cite this document: BenchChem. [Comparative Proteomic Analysis of MS1943-Treated Cancer Cells: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1193130#comparative-proteomics-of-ms1943-treated-cancer-cells>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)